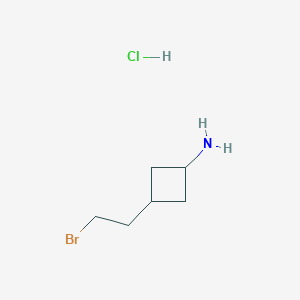

3-(2-bromoethyl)cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Bromoethyl)cyclobutan-1-amine hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C6H13BrClN and a molecular weight of 214.53 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a bromoethyl group and an amine group, forming a hydrochloride salt. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through a [2+2] cycloaddition reaction of ethylene with a suitable diene.

Bromoethyl Substitution: The cyclobutane ring is then subjected to a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromoethyl group.

Amination: The bromoethyl-substituted cyclobutane is then reacted with ammonia or an amine source under suitable conditions to introduce the amine group.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Bromoethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The amine group can undergo oxidation to form imines or reduction to form secondary amines.

Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.

Oxidation Products: Imines and oximes are common oxidation products.

Reduction Products: Secondary amines are typical reduction products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a cannabinoid receptor ligand. Research indicates that compounds similar to 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride can selectively target cannabinoid receptors (CB1 and CB2), which are crucial in pain management and neuroprotection. Specifically, CB2 receptor modulators have shown promise in preclinical models for treating nociceptive and neuropathic pain without the adverse effects associated with CB1 receptor activation .

Therapeutic Uses

The therapeutic applications extend to treating inflammatory disorders, neurological conditions, and cancers. The ability to modulate immune responses through cannabinoid receptors positions this compound as a candidate for developing novel analgesics and anti-inflammatory drugs .

Synthetic Organic Chemistry

Synthesis Techniques

The synthesis of 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride can involve various methodologies, including crystallization-induced diastereomer transformations (CIDT). This method allows for the isolation of high-purity diastereomers, which is crucial for ensuring the efficacy and safety of pharmaceutical compounds . The CIDT process has been optimized over the years, leading to improved yields and purities.

Reactivity and Functionalization

The presence of the bromoethyl group provides opportunities for further functionalization. This can lead to the development of derivatives with enhanced biological activity or altered pharmacokinetic properties. Such modifications can be pivotal in tailoring compounds for specific therapeutic targets.

Materials Science

Polymeric Applications

Research into the polymerization of compounds like 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride has revealed its potential use in creating new materials. The compound can serve as a monomer or cross-linking agent in the synthesis of polymers with desirable mechanical properties. These materials could find applications in coatings, adhesives, or biomedical devices.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2-Chloroethyl)cyclobutan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.

3-(2-Iodoethyl)cyclobutan-1-amine hydrochloride: Contains an iodine atom in place of bromine.

3-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride: Features a fluorine atom instead of bromine.

Uniqueness

3-(2-Bromoethyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications.

Biologische Aktivität

3-(2-bromoethyl)cyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

- Chemical Formula : C6H10BrN·HCl

- Molecular Weight : 201.52 g/mol

- Structure : The compound features a cyclobutane ring substituted with a bromoethyl group and an amine functional group.

Research indicates that compounds with similar structures can interact with various biological targets, including:

- Neurotransmitter receptors : Potential modulation of neurotransmission pathways.

- Enzymatic inhibition : Inhibition of specific enzymes related to disease processes.

- Cellular signaling pathways : Influence on pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

The biological activity of 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride has been evaluated in several studies. Below is a summary of key findings:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Showed significant inhibition of viral replication in vitro. IC50 values were determined using a luminescence-based assay. |

| Study 2 | Cytotoxicity | MTT assays indicated cytotoxic effects on cancer cell lines, with calculated CC50 values demonstrating dose-dependent responses. |

| Study 3 | Enzyme Inhibition | Identified as an inhibitor of specific kinases involved in cancer signaling pathways, leading to reduced cell viability. |

Case Study 1: Antiviral Efficacy

In a study conducted on HEK293 cells infected with Western Equine Encephalitis Virus (WEEV), the compound demonstrated antiviral properties. The researchers found that treatment with varying concentrations resulted in a marked decrease in viral replication, with an IC50 value indicating effective potency against the virus .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation assessed the compound's cytotoxicity using MTT assays on BSR cells. The results indicated that the compound significantly reduced cell viability at higher concentrations, suggesting potential applications in cancer therapy . The calculated CC50 values provided insights into the compound's safety profile and therapeutic index.

Case Study 3: Mechanistic Insights into Enzyme Inhibition

A detailed study explored the mechanism by which 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride inhibits specific kinases. The findings suggested that the compound binds competitively to the active site, preventing substrate access and leading to decreased kinase activity . This inhibition was linked to downstream effects on cellular proliferation.

Eigenschaften

IUPAC Name |

3-(2-bromoethyl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.ClH/c7-2-1-5-3-6(8)4-5;/h5-6H,1-4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXRKTHWTFTFOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CCBr.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.